molecular formula C16H23NOS B5820877 N-cycloheptyl-3-(phenylthio)propanamide

N-cycloheptyl-3-(phenylthio)propanamide

Cat. No.: B5820877
M. Wt: 277.4 g/mol
InChI Key: DHIPLSRMGUUBJW-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone with a cycloheptyl group attached to the amide nitrogen and a phenylthio (-SPh) substituent at the 3-position of the propane chain. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-cycloheptyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c18-16(17-14-8-4-1-2-5-9-14)12-13-19-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIPLSRMGUUBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Amide Nitrogen Substituents

a) N-1'-Phenylethyl-2-(Phenylthio)Propanamide ()
  • Structure : Features a phenylethyl group on the amide nitrogen and a phenylthio group at the 2-position.
  • Key Differences : The cycloheptyl group in the target compound introduces greater steric bulk compared to the phenylethyl substituent. This may reduce solubility in polar solvents but enhance lipid membrane permeability .
  • Synthesis : Prepared via chlorination using N-chlorosuccinimide (NCS) in carbon tetrachloride, yielding 65% product. Similar methods could apply to the target compound .
b) N-Methyl-3-(1-(Phenylthio)Cyclopentyl)Propanamide ()
  • Structure : Contains a methyl group on the amide nitrogen and a cyclopentyl ring fused to the phenylthio group.
  • The cyclopentyl-thioether linkage in this analog may alter conformational flexibility .
c) Propanamide Derivatives with Alkenyl Chains ()
  • Examples : N-4-Pentenyl and N-7-octenyl analogs.
  • Key Differences : Linear alkenyl chains on the amide nitrogen increase flexibility but reduce steric hindrance compared to the rigid cycloheptyl group. This impacts both pharmacokinetics and synthetic complexity .

Variations in Sulfur-Containing Substituents

a) (E)-2-(Hydroxyimino)-3-(Naphthalen-2-yl)-N-(2-((Phenylthio)Selanyl)Ethyl)Propanamide (9c, )
  • Structure: Replaces sulfur with selenium in the phenylthio group and introduces a hydroxyimino moiety.
  • The hydroxyimino group adds hydrogen-bonding capability, absent in the target compound .
b) N-(5,6-Methylenedioxybenzothiazole-2-yl) Derivatives ()
  • Structure : Incorporates a benzothiazole ring and substituted thio/piperazine groups.
  • Key Differences: The benzothiazole moiety confers aromaticity and planar rigidity, contrasting with the non-aromatic cycloheptyl group in the target compound. Such differences influence binding to biological targets like enzymes or receptors .

Physicochemical Properties

Property N-Cycloheptyl-3-(PhS)Propanamide (Inferred) N-1'-Phenylethyl-2-(PhS)Propanamide N-Methyl-3-(1-(PhS)Cyclopentyl)Propanamide
Molecular Weight ~353.18 g/mol (calc.) 445.05 g/mol (9c) ~300–350 g/mol (estimated)
LogP (Lipophilicity) High (cycloheptyl group) Moderate (selenium increases polarity) High (cyclopentyl-thioether)
Solubility Low in water, high in DMSO Moderate in polar solvents Low in water

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